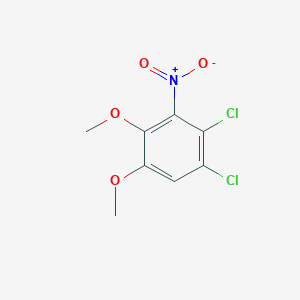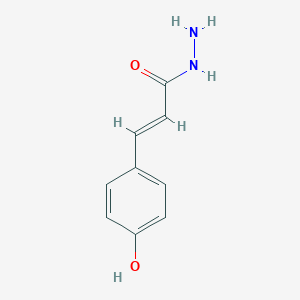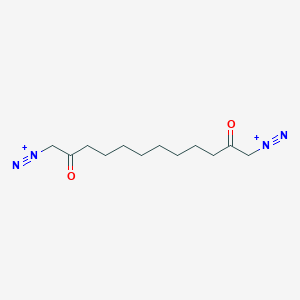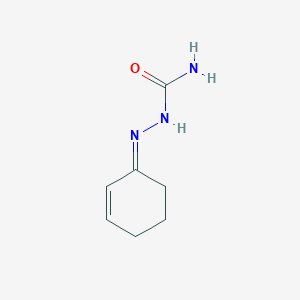![molecular formula C15H16N2O4S B296046 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (DTTCA) is a synthetic compound that has been the subject of extensive scientific research. This compound has been found to have a wide range of potential applications in various fields, including medicine, chemistry, and biology. In
Wirkmechanismus
The mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, this compound has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. In vivo studies have shown that this compound has neuroprotective effects and can reduce oxidative stress in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, this compound has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. One of the most promising directions is the development of new drugs based on this compound. This compound has been found to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, this compound has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. Another future direction is the study of the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate this mechanism. Finally, future research could focus on improving the solubility of this compound in water, which would make it easier to use in certain experiments.
Synthesemethoden
The synthesis of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves a multi-step process that includes the reaction of 2,5-dimethyl-1,3-thiazolidine-4-carboxylic acid with phthalic anhydride to form the intermediate 2-(phthalimido)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. This intermediate is then reacted with formaldehyde to form the final product, this compound. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have a wide range of potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. This compound has been found to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, this compound has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C15H16N2O4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-15(2)11(14(20)21)16-10(22-15)7-17-12(18)8-5-3-4-6-9(8)13(17)19/h3-6,10-11,16H,7H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
IWTQYSIKQIVUJY-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(S1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O)C |
Kanonische SMILES |
CC1(C(NC(S1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)





![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)

![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
